Ortho-Amine Substituent Effect on Molecular Geometry Compared to Des-Amino Analog
The presence of the ortho-amino group is the single most significant differentiator of the target compound from the common industrial intermediate 3-(N-Methylanilino)propionitrile (N-Cyanoethyl-N-methylaniline, CAS 94-34-8). The target compound's molecular formula is C10H13N3 (MW 175.23 g/mol) compared to C10H12N2 (MW 160.22 g/mol) for the des-amino analog . This structural difference introduces an additional hydrogen-bond donor and a reactive site for selective functionalization, which is essential for applications requiring subsequent coupling or cyclization chemistry at the ortho position.
| Evidence Dimension | Structural Features and Molecular Weight |
|---|---|
| Target Compound Data | C10H13N3, MW 175.23 g/mol; contains ortho-NH2 group |
| Comparator Or Baseline | 3-(N-Methylanilino)propionitrile, C10H12N2, MW 160.22 g/mol; no ortho substituent |
| Quantified Difference | Delta MW = +15.01 g/mol (additional NH group); presence vs. absence of a reactive primary amine |
| Conditions | Structural identity comparison based on chemical formula and IUPAC name analysis |
Why This Matters
The additional ortho-amine provides a critical synthetic handle that the des-amino analog lacks, directly impacting procurement decisions for synthesizing ortho-functionalized libraries.
